![molecular formula C11H11F3N2O5S B2659684 4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine CAS No. 22230-14-4](/img/structure/B2659684.png)
4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine is a chemical compound with the empirical formula C11H11F3N2O3 . It is a unique chemical that has gained attention in scientific research for its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of 4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine can be represented by the SMILES string FC(F)(F)C(C=C1N+=O)=C(C=C1)N2CCOCC2 . The InChI key is INQHSXGCAZQBBH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine include a molecular weight of 276.21 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine is being explored for its potential in pharmaceutical development. The trifluoromethylsulfonyl group is known to enhance the metabolic stability and bioavailability of drug molecules . This compound could be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders due to its morpholine moiety, which is often found in psychoactive drugs .
Agricultural Chemistry
In agricultural chemistry, this compound can be utilized as a precursor for synthesizing novel agrochemicals. The nitro group and trifluoromethylsulfonyl group contribute to the compound’s potential as a pesticide or herbicide, offering high efficacy and environmental stability . Researchers are investigating its use in developing new formulations to protect crops from pests and diseases.
Material Science
The unique structural properties of 4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine make it a candidate for material science applications. It can be used in the synthesis of advanced polymers and materials with enhanced thermal and chemical resistance . These materials could be applied in various industries, including electronics and aerospace, where durability and stability are crucial.
Medicinal Chemistry
Medicinal chemists are exploring this compound for its potential therapeutic applications. The nitro group can be reduced to an amine, providing a versatile functional group for further chemical modifications. This makes it a valuable intermediate in the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
These applications highlight the versatility and potential of 4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine in scientific research. Each field leverages different aspects of its chemical structure to address specific challenges and opportunities.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Sigma-Aldrich MDPI Springer Sigma-Aldrich : MDPI : Springer : Sigma-Aldrich
Wirkmechanismus
The mechanism of action of 4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine involves the modification of specific cysteine residues in proteins, leading to changes in their conformation and activity.
Eigenschaften
IUPAC Name |
4-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O5S/c12-11(13,14)22(19,20)8-1-2-9(10(7-8)16(17)18)15-3-5-21-6-4-15/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWXYEGVVKNRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B2659601.png)

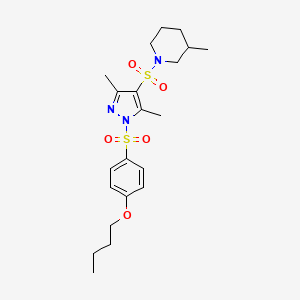
![6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2659609.png)
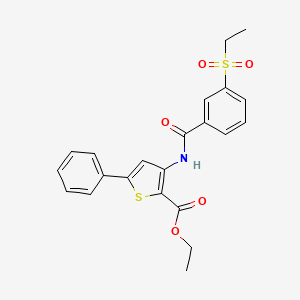
![8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one](/img/structure/B2659612.png)
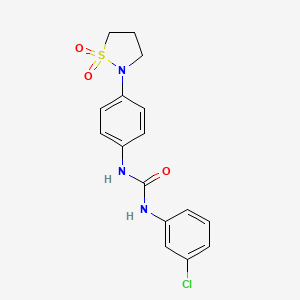
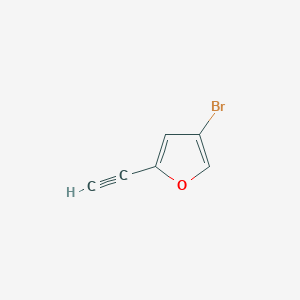
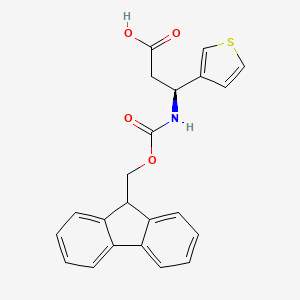
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2659616.png)

![N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2659620.png)
![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2659622.png)
![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2659623.png)